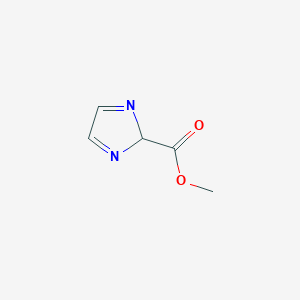
Formamide, N,N-dimethyl-, hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N,N-dimethyl-, hydrofluoride is a chemical compound with the molecular formula C3H7NO. It is a derivative of formamide where two hydrogen atoms are replaced by methyl groups, and it is further modified by the addition of a hydrofluoride group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamide, N,N-dimethyl-, hydrofluoride can be synthesized through the reaction of formamide with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where formamide is reacted with methylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N,N-dimethyl-, hydrofluoride undergoes various chemical reactions including:
Oxidation: It can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used under mild to moderate conditions.
Major Products:
Oxidation: N,N-dimethylformamide oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Formamide, N,N-dimethyl-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of protein folding and denaturation due to its ability to disrupt hydrogen bonds.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of resins, plastics, and other polymeric materials.
Mecanismo De Acción
The mechanism of action of Formamide, N,N-dimethyl-, hydrofluoride involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can also interact with biological molecules through hydrogen bonding and dipole-dipole interactions, affecting their structure and function.
Comparación Con Compuestos Similares
N,N-Dimethylformamide: Similar in structure but lacks the hydrofluoride group.
N-Methylformamide: Contains only one methyl group.
Formamide: The parent compound with no methyl groups.
Uniqueness: Formamide, N,N-dimethyl-, hydrofluoride is unique due to the presence of both methyl groups and the hydrofluoride group, which impart distinct chemical and physical properties. This makes it more versatile in certain chemical reactions and industrial applications compared to its analogs.
Propiedades
Número CAS |
61856-32-4 |
|---|---|
Fórmula molecular |
C3H8FNO |
Peso molecular |
93.10 g/mol |
Nombre IUPAC |
N,N-dimethylformamide;hydrofluoride |
InChI |
InChI=1S/C3H7NO.FH/c1-4(2)3-5;/h3H,1-2H3;1H |
Clave InChI |
HSUXKCIDXHKULN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=O.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)



